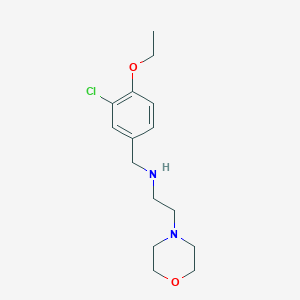![molecular formula C16H16ClFN6O2 B275619 N~1~-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275619.png)
N~1~-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazole-1,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazole-1,5-diamine, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
N~1~-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazole-1,5-diamine is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which is important for the survival and proliferation of B-cells. By inhibiting BTK, N~1~-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazole-1,5-diamine can block the activation of downstream signaling pathways and prevent the growth and survival of cancer cells and autoimmune cells.
Biochemical and physiological effects:
N~1~-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazole-1,5-diamine has been shown to have potent anti-tumor and anti-inflammatory effects in preclinical models. In studies of lymphoma and leukemia, N~1~-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazole-1,5-diamine has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In models of autoimmune diseases, N~1~-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazole-1,5-diamine has been shown to reduce inflammation and prevent tissue damage.
Advantages and Limitations for Lab Experiments
One advantage of N~1~-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazole-1,5-diamine is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. Another advantage is its ability to penetrate the blood-brain barrier, which makes it a potential treatment for central nervous system (CNS) malignancies. However, one limitation of N~1~-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazole-1,5-diamine is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
For research on N~1~-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazole-1,5-diamine include clinical trials to evaluate its safety and efficacy in patients with various types of cancer and autoimmune diseases. Other potential applications for N~1~-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazole-1,5-diamine include the treatment of CNS malignancies and the development of combination therapies with other targeted agents. Additionally, further studies are needed to understand the mechanisms of resistance to N~1~-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazole-1,5-diamine and to identify biomarkers that can predict response to treatment.
Synthesis Methods
The synthesis of N~1~-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazole-1,5-diamine involves several steps, including the reaction of 3-chloro-4-hydroxybenzaldehyde with 2-fluorobenzyl bromide to form 3-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with 5-methoxy-1H-tetrazole-1-amine to form the final product, N~1~-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazole-1,5-diamine.
Scientific Research Applications
N~1~-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazole-1,5-diamine has been studied extensively in preclinical models of cancer and autoimmune diseases. In these studies, N~1~-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazole-1,5-diamine has been shown to inhibit the activity of several important signaling pathways that are involved in the development and progression of these diseases. These pathways include the B-cell receptor signaling pathway, the NF-κB pathway, and the PI3K/AKT pathway.
properties
Molecular Formula |
C16H16ClFN6O2 |
|---|---|
Molecular Weight |
378.79 g/mol |
IUPAC Name |
1-N-[[3-chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]tetrazole-1,5-diamine |
InChI |
InChI=1S/C16H16ClFN6O2/c1-25-14-7-10(8-20-24-16(19)21-22-23-24)6-12(17)15(14)26-9-11-4-2-3-5-13(11)18/h2-7,20H,8-9H2,1H3,(H2,19,21,23) |
InChI Key |
BVGHLYCXNLDJOB-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNN2C(=NN=N2)N)Cl)OCC3=CC=CC=C3F |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNN2C(=NN=N2)N)Cl)OCC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B275536.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B275537.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine](/img/structure/B275539.png)
![N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine](/img/structure/B275543.png)
![N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine](/img/structure/B275544.png)
![[2-(4-fluorophenyl)ethyl]{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275545.png)
![{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(2-thienylmethyl)amine](/img/structure/B275547.png)
![(1-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275550.png)
![2-methyl-2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)propan-1-ol](/img/structure/B275551.png)
![tert-butyl{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275552.png)

![N-[4-(benzyloxy)-3-chlorobenzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B275556.png)

![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-2-methyl-2H-tetrazol-5-amine](/img/structure/B275559.png)